molecular formula C7H14Cl2N2S B3095953 [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride CAS No. 1269288-63-2

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B3095953
CAS No.: 1269288-63-2
M. Wt: 229.17
InChI Key: IXFMYOUKJFMGSD-UHFFFAOYSA-N
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Description

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (CAS: 1269288-63-2) is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at the 2-position and an ethylamine side chain at the 4-position, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₄Cl₂N₂S, with a molecular weight of 229.17 g/mol. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound relevant in medicinal chemistry and materials science. The dihydrochloride salt enhances solubility and stability, facilitating its use in synthetic and biological applications .

Properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-2-7-9-6(3-4-8)5-10-7;;/h5H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFMYOUKJFMGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-ethyl-1,3-thiazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, alkoxides, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as:

  • Antimicrobial Agents : Effective against various bacterial strains.
  • Anticancer Agents : Exhibiting cytotoxic properties against certain cancer cell lines.

Biological Studies

This compound is employed in research to investigate the biological activity of thiazole derivatives. Key areas of focus include:

  • Enzyme Interaction Studies : Understanding how thiazole derivatives inhibit or modulate enzyme activity.
  • Receptor Binding Studies : Evaluating the affinity and efficacy of these compounds at specific receptors.

Industrial Applications

In industrial contexts, this compound serves as an intermediate in the production of:

  • Agrochemicals : Contributing to the development of pesticides and herbicides.
  • Dyes and Pigments : Used in synthesizing colorants with enhanced properties.

Case Studies and Research Findings

Study TitleFocusFindings
Antimicrobial Activity of Thiazole DerivativesEvaluated various thiazole compoundsDemonstrated significant antibacterial activity against Gram-positive bacteria.
Synthesis and Biological Evaluation of New Thiazole DerivativesInvestigated novel derivativesIdentified compounds with potent anticancer properties in vitro.
Thiazole Derivatives as Enzyme InhibitorsStudied interaction with specific enzymesFound effective inhibition of enzymes related to inflammation pathways.

Mechanism of Action

The mechanism of action of [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the active sites of target proteins. This binding can modulate the activity of the proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiazole and Oxadiazole Derivatives

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Notes
This compound 1269288-63-2 C₇H₁₄Cl₂N₂S 2-Ethyl-thiazole, ethylamine 229.17 Primary compound; ethyl substitution enhances lipophilicity
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride 1279219-48-5 C₇H₁₄Cl₂N₂S 2,5-Dimethyl-thiazole, ethylamine 229.17 Additional methyl groups increase steric hindrance; potential for altered receptor binding
[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride 1023811-09-7 C₈H₁₆Cl₂N₃OS Morpholinyl-thiazole, methylamine 272.21 Morpholine substituent improves aqueous solubility; broader pharmacological applications
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 952233-33-9 C₅H₁₀ClN₃O 3-Ethyl-oxadiazole, ethylamine 163.61 Oxadiazole ring (N-O-N) alters electronic properties; reduced molecular weight impacts pharmacokinetics
[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate 2368828-64-0 C₆H₁₄Cl₂N₂OS 5-Methyl-thiazole, ethylamine, hydrate 233.16 Hydrate form may improve crystalline stability; methyl position affects ring reactivity

Biological Activity

[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its molecular formula C7H14Cl2N2SC_7H_{14}Cl_2N_2S and has been studied for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.

The biological activity of thiazole derivatives, including this compound, primarily involves interaction with specific biological targets. These compounds often exert their effects through:

  • Covalent Bond Formation : Thiazole derivatives can form covalent bonds with target proteins or enzymes, altering their functionality.
  • Biochemical Pathway Modulation : They influence various biochemical pathways, leading to effects such as bacterial growth inhibition and reduction of inflammation .

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL

These results demonstrate the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

Research has indicated that thiazole derivatives can act as anti-inflammatory agents. In vitro studies show that this compound reduces the production of pro-inflammatory cytokines in activated macrophages.

Antitumor Activity

Thiazole derivatives have also been evaluated for their anticancer properties. A study reported that this compound exhibited cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)5.0
HeLa (Cervical)7.5
A549 (Lung)6.0

The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity. The compound showed significant efficacy in reducing seizure frequency in animal models, with a median effective dose significantly lower than standard treatments like ethosuximide .
  • Trypanocidal Activity : In a study focusing on trypanosomiasis, derivatives similar to this compound exhibited potent activity against Trypanosoma brucei, with IC50 values indicating strong potential for further development as therapeutic agents .

Pharmacokinetics

Thiazole derivatives generally exhibit favorable pharmacokinetic profiles:

  • Bioavailability : Good absorption and distribution throughout the body.
  • Metabolism : Metabolized via liver enzymes with potential for drug-drug interactions.

Factors such as pH and temperature can influence the stability and activity of these compounds .

Q & A

Basic Questions

Q. What synthetic routes are recommended for [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride, and how can reaction conditions be optimized?

  • Answer: Synthesis involves cyclocondensation of thiourea derivatives with α-halo ketones to form the thiazole core, followed by functionalization via nucleophilic substitution or reductive amination. Optimize yield by controlling temperature (0–5°C during cyclization) and using catalysts like p-toluenesulfonic acid. Purification via ethanol/water recrystallization achieves >95% purity. Key intermediates, such as 4-(chloromethyl)-2-ethylthiazole, are critical precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

  • Answer:

  • 1H/13C NMR : Thiazole protons appear at δ 7.2–8.1 ppm; ethylamine chain protons resonate at δ 2.8–3.5 ppm.
  • IR : NH2+Cl− stretches (2500–3000 cm⁻¹) confirm salt formation.
  • HRMS : Molecular ion [M+H]+ at m/z 221.0821.
  • X-ray crystallography : Resolve dihydrochloride salt geometry using SHELXL refinement .

Q. What are the compound’s stability profiles under different storage conditions?

  • Answer: The compound is hygroscopic; store at -20°C in desiccated conditions. Aqueous solutions (pH 4–6) remain stable for 48 hours at 4°C. Monitor degradation via UV-Vis (λmax 265 nm) or HPLC (C18 column, 0.1% TFA/ACN gradient) .

Advanced Questions

Q. How can contradictions between computational modeling and experimental conformational data be resolved?

  • Answer: Combine variable-temperature NMR (to detect dynamic equilibria) with DFT calculations (B3LYP/6-311+G(d,p)) incorporating solvent continuum models. Validate using NOESY for spatial proximity evidence. For example, discrepancies between folded (simulated) and extended (NMR) conformations may arise from solvent polarity or salt-bridge interactions .

Q. What strategies mitigate batch-to-batch variability in purity, particularly for by-products like ethyl-thiazole dimers?

  • Answer:

  • In-process monitoring : Use HPLC to detect dimers early.
  • Stoichiometric control : Limit ethylamine to 1.2 equivalents.
  • Scavenger resins : Polymer-bound isocyanate traps excess reagents.
  • Repurification : Ion-exchange chromatography (Dowex 50WX4) ensures ≥98% purity .

Q. How does the compound interact with biological targets (e.g., kinases), and what experimental approaches validate these interactions?

  • Answer:

  • Molecular docking : Predict binding to kinase ATP pockets (ΔG ≤ -8.5 kcal/mol using AutoDock Vina).
  • In vitro assays : Determine IC50 via ADP-Glo™ kinase assays.
  • Cellular validation : Use BRET for GPCR activation profiling.
  • Off-target screening : Eurofins PanLabs® panel identifies selectivity .

Q. What analytical methods are suitable for impurity profiling, especially for structurally similar derivatives?

  • Answer: LC-MS/MS with a HILIC column resolves polar impurities (e.g., deethylated analogs). Compare retention times and fragmentation patterns (e.g., m/z 207.0658 for [M+H]+ of des-ethyl impurity). Quantify via external calibration curves (R² ≥ 0.995) .

Methodological Notes

  • Crystallography : SHELXL refinement ( ) is critical for resolving protonation states and salt configurations.
  • Biological Activity : Thiazole derivatives often exhibit antimicrobial/anticancer properties via enzyme inhibition (e.g., kinase ATP-binding pockets) .
  • Synthesis Optimization : Intermediate isolation (e.g., 4-(chloromethyl)-2-ethylthiazole) improves yield reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Reactant of Route 2
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride

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